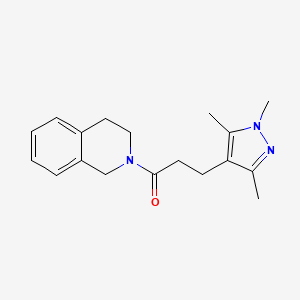
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as CR4056, is a novel compound with potential therapeutic applications. It is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the regulation of endocannabinoid signaling. The compound has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties.
Mecanismo De Acción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a selective inhibitor of the FAAH enzyme, which plays a crucial role in the regulation of endocannabinoid signaling. Endocannabinoids are naturally occurring compounds in the body that bind to cannabinoid receptors and play a role in the regulation of pain, inflammation, and anxiety. FAAH is an enzyme that breaks down endocannabinoids, thereby reducing their effects. By inhibiting FAAH, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one increases the levels of endocannabinoids in the body, leading to the anti-inflammatory, analgesic, and anxiolytic effects observed.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties in animal models. In a study conducted on rats, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one was shown to reduce inflammation in the paw induced by carrageenan. In another study, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one was shown to reduce pain in rats induced by acetic acid. In a study conducted on mice, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one was shown to reduce anxiety-like behavior induced by the elevated plus maze test.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments is its selectivity for the FAAH enzyme, which makes it a useful tool for studying the endocannabinoid system. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties in animal models, making it a potential candidate for drug development. One limitation of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one. One direction is the investigation of its potential therapeutic applications in humans. Another direction is the investigation of its effects on other physiological systems, such as the immune system and the nervous system. Additionally, the development of more potent and selective FAAH inhibitors based on the structure of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a promising direction for drug development. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in humans is needed to determine its safety and efficacy for clinical use.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one involves a multistep process that starts with the reaction of 2,4,6-trimethylpyrazole with ethyl acetoacetate to form 3-(1,3,5-trimethylpyrazol-4-yl)but-3-en-2-one. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium methoxide to yield 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been the subject of several scientific studies, and its potential therapeutic applications have been investigated. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders such as arthritis and multiple sclerosis. It has also been shown to possess analgesic properties, making it a potential candidate for the treatment of pain. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to possess anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-17(14(2)20(3)19-13)8-9-18(22)21-11-10-15-6-4-5-7-16(15)12-21/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWQKRPWZRQRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496079.png)

![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)
![5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7496088.png)
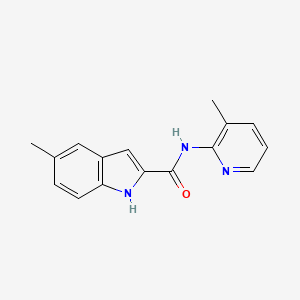

![8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7496133.png)
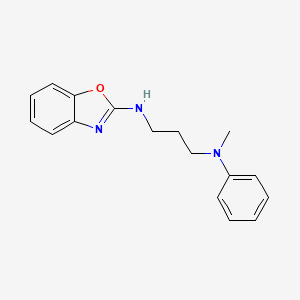
![3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
![4-ethoxy-N-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B7496151.png)
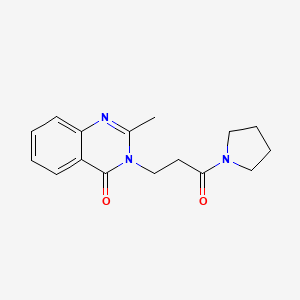
![1-Benzyl-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7496162.png)
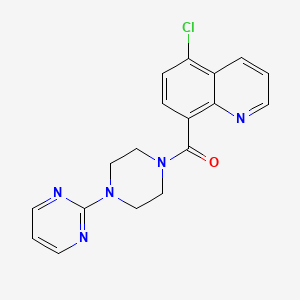
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496175.png)